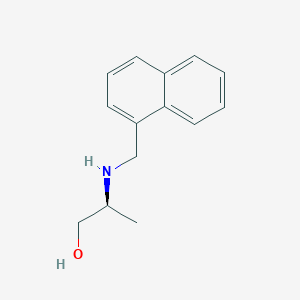![molecular formula C10H11ClN4OS B7645236 3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)
3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CPTA and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it a useful compound for long-term studies. However, one limitation of using this compound is that it has not been extensively studied in vivo, and its potential side effects are not well understood.
将来の方向性
There are many potential future directions for research on 3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and pathways.
2. Studies on the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy.
3. Investigations into the potential side effects of this compound and its long-term safety profile.
4. Studies on the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders or inflammatory conditions.
Conclusion:
In conclusion, this compound is a promising compound that has the potential to be used in a range of scientific research applications. While its mechanism of action and potential side effects are not fully understood, further research in this area could lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis of 3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine involves the reaction of 3-chlorophenol with 2-chloroethylsulfanyl chloride to form 2-(3-chlorophenoxy)ethylsulfanyl chloride. This intermediate is then reacted with sodium azide to form the corresponding azide intermediate. Finally, the azide intermediate is reduced with palladium on carbon in the presence of hydrogen gas to form the desired product.
科学的研究の応用
3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4OS/c11-7-2-1-3-8(6-7)16-4-5-17-10-13-9(12)14-15-10/h1-3,6H,4-5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNLXCYJISNTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)